Palonosetron - 135729-56-5

Palonosetron

Catalog Number: EVT-290148
CAS Number: 135729-56-5
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palonosetron is classified as a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. [] This classification distinguishes it from first-generation 5-HT3 receptor antagonists like Ondansetron, Granisetron, and Dolasetron. [, ] In scientific research, Palonosetron serves as a valuable tool for investigating the role of 5-HT3 receptors in various physiological and pathological processes. [] It is used to study the mechanisms of chemotherapy-induced nausea and vomiting (CINV), pain, and other conditions where 5-HT3 receptors are implicated. [, ]

Mechanism of Action

Palonosetron exerts its effects by selectively binding to 5-HT3 receptors, blocking the action of serotonin. [, ] This mechanism of action distinguishes it from other antiemetic agents. [] Palonosetron exhibits a longer half-life and a higher binding affinity to the 5-HT3 receptor compared to first-generation 5-HT3 receptor antagonists. [, , ] Its unique binding characteristics contribute to its prolonged duration of action and potentially superior efficacy in controlling CINV, particularly delayed emesis. [, ] Research suggests Palonosetron may also affect Substance P-mediated responses, potentially explaining its efficacy against delayed CINV. []

Applications
  • Chemotherapy-Induced Nausea and Vomiting (CINV): Palonosetron is extensively researched for its efficacy in preventing CINV, particularly delayed emesis. [, , , ] Studies have demonstrated its effectiveness in managing CINV associated with both highly and moderately emetogenic chemotherapy. [, , , ] Research suggests that Palonosetron may offer superior control of delayed CINV compared to first-generation 5-HT3 receptor antagonists. [, , ]

  • Pain Management: Research indicates that Palonosetron, in combination with NK-1 receptor antagonists, demonstrates synergistic analgesic activity in rodent models of somatic and visceral pain. [] This finding suggests a potential therapeutic approach to managing pain associated with conditions like irritable bowel syndrome. []

  • Postoperative Nausea and Vomiting (PONV): Palonosetron is being investigated for its effectiveness in preventing PONV. [, , , , ] Studies have examined its use in various surgical settings, including laparoscopic surgeries, gynecological procedures, and middle ear surgeries. [, , , , ] While some research suggests its superiority over other antiemetics in preventing PONV, further investigation is necessary to establish its optimal use in different surgical contexts. [, ]

  • Other Applications: Research has explored the potential of Palonosetron in managing opioid-induced nausea and vomiting after lumbar spinal surgery [], cough suppression during sevoflurane-remifentanil anesthesia [], and preventing post-embolization syndrome after drug-eluting beads transcatheter arterial chemoembolization. []

Ondansetron

    Compound Description: Ondansetron is a first-generation 5-HT3 receptor antagonist widely used for the prevention of CINV. [] It exerts its antiemetic effects by blocking the action of serotonin at 5-HT3 receptors in the central nervous system and the gastrointestinal tract.

    Relevance: Ondansetron serves as a crucial comparison point for Palonosetron in numerous studies. While both compounds act as 5-HT3 receptor antagonists, Palonosetron demonstrates a significantly higher binding affinity and a longer half-life than Ondansetron. [] This translates to improved control of both acute and delayed CINV, particularly in the context of highly emetogenic chemotherapy. [, ] Several studies directly compare the efficacy and safety of both drugs, highlighting the advantages of Palonosetron in managing CINV. [, , , ]

Granisetron

    Compound Description: Granisetron, another first-generation 5-HT3 receptor antagonist, shares a similar mechanism of action with Ondansetron and is employed for the prevention of CINV. []

    Relevance: Granisetron is frequently compared to Palonosetron in clinical trials, particularly in the context of combination therapies with other antiemetics like dexamethasone and neurokinin-1 receptor antagonists. [, , ] Studies indicate that while both drugs effectively prevent CINV, Palonosetron may demonstrate superior efficacy, especially in managing delayed emesis. [, ] Additionally, cost-effectiveness analyses often include Granisetron as a comparator to assess the economic implications of using Palonosetron. [, ]

Dolasetron

    Compound Description: Dolasetron, classified as a first-generation 5-HT3 receptor antagonist, is also used in the prevention of CINV, operating through a mechanism similar to Ondansetron and Granisetron. [, ]

    Relevance: Dolasetron is often mentioned alongside Ondansetron and Granisetron as a comparator for Palonosetron in research regarding CINV management. [] While Dolasetron effectively targets 5-HT3 receptors, Palonosetron exhibits distinct pharmacological properties, including a longer half-life and a higher receptor binding affinity, resulting in potentially superior clinical outcomes, particularly in managing delayed CINV. [, ]

Netupitant

    Compound Description: Netupitant is a highly selective antagonist of the neurokinin-1 (NK-1) receptor, known for its role in mediating nausea and vomiting, particularly delayed phases associated with chemotherapy. []

    Relevance: Netupitant exhibits a synergistic effect when combined with Palonosetron in preventing CINV. [, ] This synergistic interaction stems from targeting both the 5-HT3 and NK-1 pathways involved in emesis. A fixed-dose combination of Netupitant and Palonosetron (NEPA) has shown significant efficacy in preventing both acute and delayed phases of CINV, surpassing the efficacy of individual agents and other standard antiemetic regimens. [, , ]

Aprepitant

    Compound Description: Aprepitant, similar to Netupitant, acts as a selective antagonist of the NK-1 receptor, contributing to the prevention of CINV, specifically targeting the delayed phase. []

    Relevance: Combining Aprepitant with Palonosetron demonstrates a synergistic effect in mitigating CINV, particularly delayed nausea and vomiting, primarily in patients receiving highly emetogenic chemotherapy. [, , ] This combination capitalizes on the distinct mechanisms of both drugs, with Palonosetron blocking 5-HT3 receptors and Aprepitant targeting the NK-1 receptor, leading to a more comprehensive and effective antiemetic strategy. [, ]

Ramosetron

    Compound Description: Ramosetron is a 5-HT3 receptor antagonist with a long duration of action and high receptor affinity, often used to manage postoperative nausea and vomiting (PONV). []

    Relevance: One study directly compares the efficacy of Ramosetron and Palonosetron in preventing PONV associated with opioid-based analgesia after lumbar spinal surgery. [] The findings suggested that Ramosetron might be superior to Palonosetron in reducing the incidence and severity of nausea in this specific context. []

Droperidol

    Compound Description: Droperidol, a butyrophenone derivative, acts as a dopamine antagonist, exhibiting antiemetic and sedative properties. []

    Relevance: A study investigated the combined effect of a lower dose of Palonosetron with Droperidol in preventing PONV after eye enucleation and orbital hydroxyapatite implant surgery. [] The results indicated that this combination therapy offered enhanced prophylaxis against PONV, suggesting a potential benefit over using a higher dose of Palonosetron alone. []

Properties

CAS Number

135729-56-5

Product Name

Palonosetron

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1

InChI Key

CPZBLNMUGSZIPR-NVXWUHKLSA-N

SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.